molecular formula C10H7BrFN3 B1377059 5-溴-3-(4-氟苯基)吡嗪-2-胺 CAS No. 625848-12-6

5-溴-3-(4-氟苯基)吡嗪-2-胺

货号 B1377059
CAS 编号: 625848-12-6
分子量: 268.08 g/mol
InChI 键: OOGQMJLIYCGHLQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“5-Bromo-3-(4-fluorophenyl)pyrazin-2-amine” is a chemical compound with the molecular formula C10H7BrFN3 and a molecular weight of 268.09 g/mol . It is used for research purposes and has potential applications in various fields of research and industry.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides was achieved via a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .


Molecular Structure Analysis

The structure of the compound was confirmed by 1H NMR, 13C NMR, MS, FT-IR, and single crystal X-ray diffraction methods . In DFT calculation of target molecules, several reactivity parameters like FMOs (E HOMO, E LUMO), HOMO–LUMO energy gap, electron affinity (A), ionization energy (I), electrophilicity index (ω), chemical softness (σ) and chemical hardness (η) were considered and discussed .

科学研究应用

合成和电子性质

已广泛探索了吡啶类似物的合成,包括涉及5-溴-3-(4-氟苯基)吡嗪-2-胺衍生物。一项显著的研究详细介绍了通过Suzuki交叉偶联反应合成5-芳基-N-(吡嗪-2-基)噻吩-2-羧酰胺。这项研究通过密度泛函理论(DFT)计算,考虑到前线分子轨道(FMOs)、HOMO-LUMO能隙和超极化率等参数,突出了这些化合物的电子和非线性光学性质。研究结果表明,由于其电子性质和非线性光学(NLO)行为,这些化合物在材料科学中具有潜在应用(Ahmad et al., 2021)

分子结构和光谱分析

另一项研究合成了4-(4-溴苯基)-1-叔丁基-3-甲基-1H-吡唑-5-胺,并使用实验和DFT方法结合进行了分子结构、光谱分析和非线性光学研究。这项研究为分子结构的稳定性和其非线性光学性质提供了见解,表明其在开发具有特定光学功能的新材料中的潜力(Tamer et al., 2016)

抗菌研究

在制药和生物活性化合物领域,已合成了5-溴-3-(4-氟苯基)吡嗪-2-胺衍生物,并对其进行了抗菌活性评估。一项研究描述了新的吡唑基-氧丙基-喹唑啉-4(3H)-酮衍生物的微波合成、表征和抗菌研究。这些化合物表现出显著的生物活性,突显了5-溴-3-(4-氟苯基)吡嗪-2-胺衍生物在开发新的抗菌剂方面的多功能性(Raval et al., 2012)

分子对接研究

5-溴-3-(4-氟苯基)吡嗪-2-胺衍生物的用途延伸到分子对接研究,这对于药物发现至关重要。例如,进行了特定吡唑衍生物的合成、分子结构、Hirshfeld表面、光谱研究和分子对接研究。这些研究不仅阐明了结构特性,还评估了这些化合物的抗病毒潜力,展示了它们在识别新型治疗剂方面的适用性(Sathish et al., 2018)

属性

IUPAC Name

5-bromo-3-(4-fluorophenyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN3/c11-8-5-14-10(13)9(15-8)6-1-3-7(12)4-2-6/h1-5H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGQMJLIYCGHLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CN=C2N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70855822
Record name 5-Bromo-3-(4-fluorophenyl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

625848-12-6
Record name 5-Bromo-3-(4-fluorophenyl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Tetrakis (triphenylphosphine) palladium (0) (1.12 g, 0.97 mmol, 0.05 eq) was added portion-wise to a solution of 2-amino-3,5-dibromopyrazine (5.01 g, 19.76 mmol, 1.0 eq) in 1,2-dimethoxyethane (100 ml) at room temperature and the reaction stirred for 0.5 hours. A solution of sodium carbonate (5.30 g, 50.5 mmol, 2.6 eq) in water (50 ml) was added portion-wise to the resulting mixture, followed by 4-fluorophenylboronic acid (3.08 g, 21.9 mmol, 1.1 eq). The mixture was heated to 100° C. for 5 h. The resulting yellow solution was partitioned between 10% aqueous citric acid (25 ml) and ethyl acetate (50 ml). The organic layer was washed with 10% aqueous sodium bicarbonate (25 ml), brine (25 ml), dried over magnesium sulfate and concentrated in vacuo. The residue was purified by chromatography on silica gel with a gradient of heptane to dichloromethane to afford 5-Bromo-3-(4-fluoro-phenyl)-pyrazin-2-ylamine as white crystals. Yield=3.22 g (60%). HPLC-MS=100%; 1.89 min (M+1=270.1).
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.08 g
Type
reactant
Reaction Step Two
Quantity
5.01 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
1.12 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

The title compound was synthesized in analogy to the procedure described for the preparation of Example 19a using 2-amino-3,5-dibromopyrazine, and 4-fluorophenylboronic acid (commercially available) as starting materials to give the title compound as a white solid, MS (ISP) 268.1, 270.2 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 5.058 g of 3,5-dibromo-pyrazin-2-ylamine in 100.0 ml 1,2-dimethoxyethane was added at room temperature 1.156 g of tetrakis(triphenylphosphine) palladium (0) and stirred for 0.5 hours. To the resulting mixture was added a solution of 5.30 g sodium carbonate in 50.0 ml water and 3.078 g 4-fluorophenylboronic acid. The mixture was heated to 100° C. for 5 h. The resulting yellow solution was partitioned between 10% aqueous citric acid and ethyl acetate. The organic layer washed with 10% aqueous sodium bicarbonate and brine, dried over magnesium sulfate and evaporated. The residue was purified by chromatography on silica gel with a gradient of heptane to dichloromethane to yield 3.22 g of the title compound as white crystals. MS (ISP) (M+H+)=268.1 and 270.1
Quantity
5.058 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.156 g
Type
catalyst
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Quantity
3.078 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-(4-fluorophenyl)pyrazin-2-amine
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-(4-fluorophenyl)pyrazin-2-amine
Reactant of Route 3
Reactant of Route 3
5-Bromo-3-(4-fluorophenyl)pyrazin-2-amine
Reactant of Route 4
Reactant of Route 4
5-Bromo-3-(4-fluorophenyl)pyrazin-2-amine
Reactant of Route 5
Reactant of Route 5
5-Bromo-3-(4-fluorophenyl)pyrazin-2-amine
Reactant of Route 6
Reactant of Route 6
5-Bromo-3-(4-fluorophenyl)pyrazin-2-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。